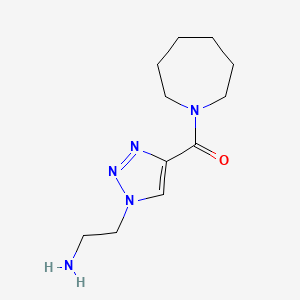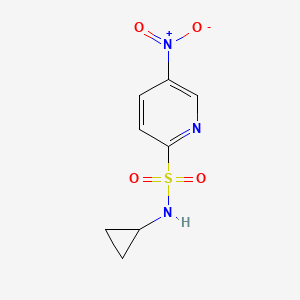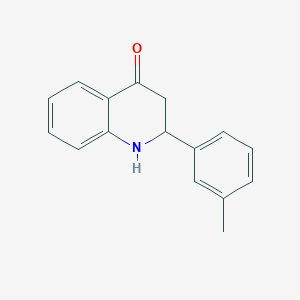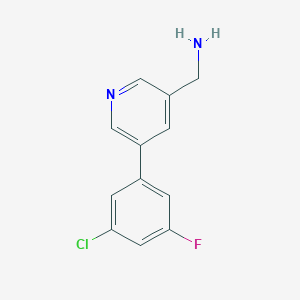![molecular formula C16H13NO B11871267 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one CAS No. 17416-64-7](/img/structure/B11871267.png)
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is notable for its unique structure, which includes a fused ring system that combines isoindole and isoquinoline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities .
Preparation Methods
The synthesis of 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one typically involves multi-step protocols. One common synthetic route starts with the preparation of the isoindole moiety, followed by the formation of the isoquinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion of the rings .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can also enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may have altered chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one involves its interaction with molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, potentially inhibiting or activating specific biochemical processes. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure with similar aromatic properties but lacking the fused ring system.
Quinoline: Another related compound with a different ring fusion pattern.
Indole: A structurally related compound with a single fused ring system.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties compared to these similar compounds .
Properties
CAS No. |
17416-64-7 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6,12b-dihydro-5H-isoindolo[1,2-a]isoquinolin-8-one |
InChI |
InChI=1S/C16H13NO/c18-16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17(15)16/h1-8,15H,9-10H2 |
InChI Key |
KLKBHFJXGPWPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3=CC=CC=C31)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)

![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)

![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)




